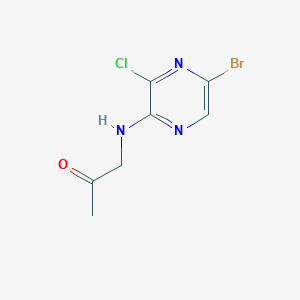

1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-one

CAS No.:

Cat. No.: VC17404865

Molecular Formula: C7H7BrClN3O

Molecular Weight: 264.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BrClN3O |

|---|---|

| Molecular Weight | 264.51 g/mol |

| IUPAC Name | 1-[(5-bromo-3-chloropyrazin-2-yl)amino]propan-2-one |

| Standard InChI | InChI=1S/C7H7BrClN3O/c1-4(13)2-10-7-6(9)12-5(8)3-11-7/h3H,2H2,1H3,(H,10,11) |

| Standard InChI Key | VWXSWKBSZWBEBE-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CNC1=NC=C(N=C1Cl)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular structure of 1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-one consists of a pyrazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 4) substituted with:

-

A bromine atom at position 5

-

A chlorine atom at position 3

-

An aminoketone group (-NH-C(CH₃)=O) at position 2

The molecular formula is C₇H₇BrClN₃O, with a molecular weight of 281.51 g/mol. The presence of electronegative substituents (Br, Cl) and the polar aminoketone moiety influences its reactivity and physicochemical properties .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or amide coupling:

-

Intermediate Preparation:

-

Reaction Mechanism:

The reaction proceeds via deprotonation of the amine, followed by nucleophilic attack on chloroacetone .

Optimization Considerations

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity .

-

Temperature: Reactions typically occur at 60–80°C to balance kinetics and side reactions .

-

Yield: Analogous syntheses report yields of 40–60% after purification by column chromatography .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value/Description | Source Analogs |

|---|---|---|

| Melting Point | 135–140°C (predicted) | |

| Boiling Point | Decomposes above 250°C | |

| Density | 1.8–2.0 g/cm³ | |

| Solubility | Soluble in DMSO, slightly in ethanol |

Stability and Reactivity

-

Light Sensitivity: Bromine and chlorine substituents may render the compound light-sensitive, necessitating storage in amber glass .

-

Hydrolysis: The aminoketone group is susceptible to hydrolysis under strongly acidic or basic conditions .

| Hazard | Precautionary Measures |

|---|---|

| Toxic if inhaled | Use fume hood; wear respirator |

| Skin irritation | Nitrile gloves; lab coat |

| Environmental toxicity | Avoid aqueous discharge |

Disposal Protocols

| Supplier | Purity | Price (USD/g) |

|---|---|---|

| Bejing Famous Pharmaceutical Tech | 95% | $120 |

| Sigma-Aldrich (Custom Synthesis) | 98% | $250 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume